molecular formula C14H19NO2 B3281848 Ethyl 4-(piperidin-4-yl)benzoate CAS No. 741729-98-6

Ethyl 4-(piperidin-4-yl)benzoate

Cat. No.: B3281848
CAS No.: 741729-98-6
M. Wt: 233.31 g/mol
InChI Key: IMMSREKEHZYMFJ-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-yl)benzoate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a benzoate ester linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(piperidin-4-yl)benzoate typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(piperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(piperidin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate ester moiety can also influence the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Ethyl 4-(piperidin-4-yl)benzoate can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    4-(Piperidin-4-yl)benzoic acid: The acid precursor to the ester.

    N-Substituted piperidines: Compounds with various substituents on the nitrogen atom.

Uniqueness: this compound is unique due to its combination of a piperidine ring and a benzoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

ethyl 4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSREKEHZYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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